1-(2-chloropyridine-4-carbonyl)-6-nitro-2,3-dihydro-1H-indole
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Description
“2-Chloropyridine-4-carbonyl chloride” is a chemical compound used in laboratory settings and for the synthesis of other substances . Its molecular formula is C6H3Cl2NO and it has a molecular weight of 176.00 g/mol .
Molecular Structure Analysis
The molecular structure of “2-Chloropyridine-4-carbonyl chloride” is represented by the SMILES string ClC(=O)c1ccnc(Cl)c1 .Physical And Chemical Properties Analysis
“2-Chloropyridine-4-carbonyl chloride” is a liquid at room temperature with a density of 1.418 g/mL at 25 °C. It has a refractive index (n20/D) of 1.566 and boils at 144-148 °C/10 mmHg .Safety And Hazards
“2-Chloropyridine-4-carbonyl chloride” is classified as acutely toxic if swallowed (H301), causes severe skin burns and eye damage (H314), and is a lachrymator . Safety measures include wearing protective gloves, clothing, and eye/face protection, and not eating, drinking, or smoking when using this product .
properties
IUPAC Name |
(2-chloropyridin-4-yl)-(6-nitro-2,3-dihydroindol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O3/c15-13-7-10(3-5-16-13)14(19)17-6-4-9-1-2-11(18(20)21)8-12(9)17/h1-3,5,7-8H,4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKMCPPZIBJUFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)[N+](=O)[O-])C(=O)C3=CC(=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloropyridine-4-carbonyl)-6-nitro-2,3-dihydro-1H-indole |
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